molecular formula C26H32N2O6 B2945987 Fmoc-beta-3-D-homoornthine(Boc) CAS No. 1931926-94-1

Fmoc-beta-3-D-homoornthine(Boc)

Cat. No.: B2945987
CAS No.: 1931926-94-1
M. Wt: 468.55
InChI Key: SETTXXCZEDLMRX-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-beta-3-D-homoornithine(Boc) is a synthetic amino acid derivative used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a tert-butyloxycarbonyl (Boc) protecting group. These protecting groups are crucial in preventing unwanted side reactions during peptide synthesis, making Fmoc-beta-3-D-homoornithine(Boc) a valuable tool in the field of organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-beta-3-D-homoornithine(Boc) typically involves the protection of the amino and carboxyl groups of the amino acid. The Fmoc group is introduced by reacting the amino group with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The Boc group is introduced by reacting the carboxyl group with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base .

Industrial Production Methods

Industrial production of Fmoc-beta-3-D-homoornithine(Boc) follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. These methods allow for the efficient and scalable production of the compound .

Mechanism of Action

The mechanism of action of Fmoc-beta-3-D-homoornithine(Boc) involves its role as a protected amino acid in peptide synthesis. The Fmoc and Boc groups protect the amino and carboxyl groups, respectively, preventing unwanted side reactions. During peptide synthesis, these protecting groups are selectively removed to allow for the formation of peptide bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-beta-3-D-homoornithine(Boc) is unique due to its specific side chain and the presence of both Fmoc and Boc protecting groups. This combination allows for precise control during peptide synthesis, making it a valuable tool in the field of organic chemistry .

Properties

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O6/c1-26(2,3)34-24(31)27-14-8-9-17(15-23(29)30)28-25(32)33-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,17,22H,8-9,14-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)/t17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SETTXXCZEDLMRX-QGZVFWFLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCC[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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